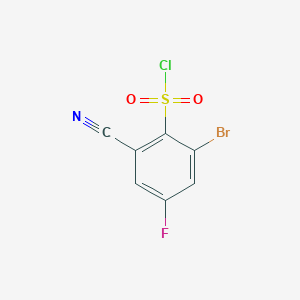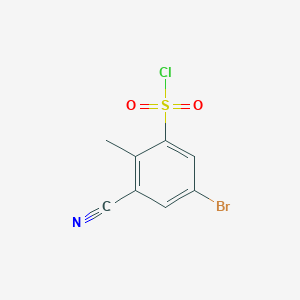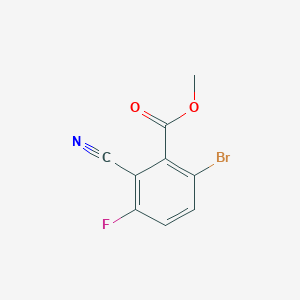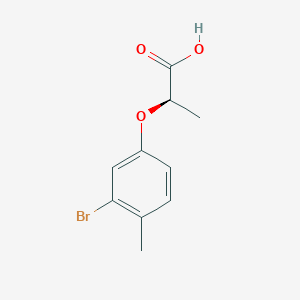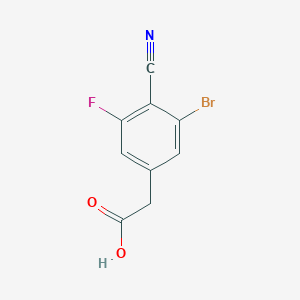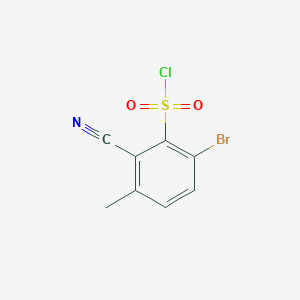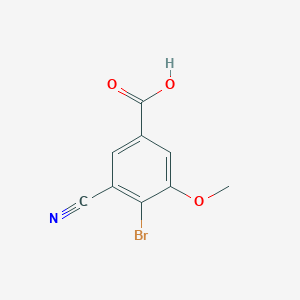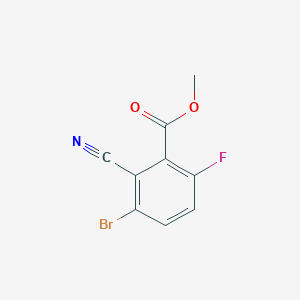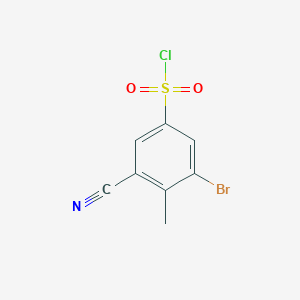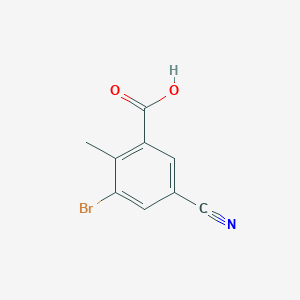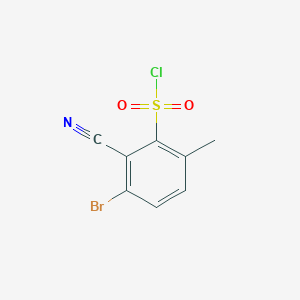![molecular formula C29H36N2O7 B1415668 L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- CAS No. 1354905-64-8](/img/structure/B1415668.png)
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-
Vue d'ensemble
Description
The compound “L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-” is a derivative of L-Lysine . L-Lysine is an essential amino acid, which means it cannot be synthesized by the body and must be obtained from the diet .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis for temporary protection of the amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some general properties such as boiling point, melting point, and density can be found in chemical databases .Applications De Recherche Scientifique
Modification and Labeling in Biochemistry
One key application of L-lysine derivatives is in biochemistry for the modification and labeling of proteins. Morimoto et al. (1981) synthesized various L-lysine derivatives for studying enzymatic hydrolysates of polylysine, indicating their utility in understanding protein interactions (Morimoto et al., 1981). Additionally, Nguyen et al. (2009) demonstrated the incorporation of N6-[(2-propynyloxy)carbonyl]-L-lysine and N6-[(2-azidoethoxy)carbonyl]-L-lysine into recombinant proteins in E. coli, showcasing their importance in site-specific protein labeling (Nguyen et al., 2009).
Synthesis for Bioconjugation
Another application is in the synthesis of derivatives for bioconjugation. Malkar and Fields (2004) reported the synthesis of N α-(fluoren-9-ylmethoxycarbonyl)-N ε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine, useful for solid-phase synthesis of fluorogenic substrates (Malkar & Fields, 2004). This demonstrates the potential of these derivatives in creating targeted molecules for biological research.
Inhibitory Effects in Pharmacology
L-Lysine derivatives also show potential in pharmacology. Stenger et al. (1995) studied L-N6-(1-iminoethyl)-lysine as an inhibitor of nitric oxide synthase, revealing its selectivity and potency in pharmacological contexts (Stenger et al., 1995).
Role in Advanced Glycation End Products (AGEs)
Moreover, these derivatives are important in understanding the formation of advanced glycation end products (AGEs), which are significant in aging and disease processes. Eggen and Glomb (2021) described the formation of novel amidine cross-links in proteins due to reactions with glyoxal, highlighting the relevance of L-lysine derivatives in AGE research (Eggen & Glomb, 2021).
Enzymatic Studies
These derivatives also aid in enzymatic studies. Parniak et al. (1979) explored the optimal conditions for converting L-lysine to N6-hydroxylysine, showing the specificity and potential applications of these derivatives in enzymatic reactions (Parniak et al., 1979).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N2O7/c1-29(2,3)38-26(33)16-15-25(32)30-17-9-8-14-24(27(34)35)31-28(36)37-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,30,32)(H,31,36)(H,34,35)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYZSCWHJQXLGA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



